molecular formula C29H30N4OS B269730 13-amino-5,5-dimethyl-9-(2-methylphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

13-amino-5,5-dimethyl-9-(2-methylphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

Cat. No.: B269730
M. Wt: 482.6 g/mol
InChI Key: GSLCULXPGCZSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves multiple steps. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified through various reactions to achieve the final compound. The reaction conditions typically involve heating in solvents like xylene or toluene, often with the use of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4’,5’]thieno[3’,2’:5,6]pyrimido[1,2-a]quinoline-6-carbonitrile apart is its unique combination of fused rings and functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H30N4OS

Molecular Weight

482.6 g/mol

IUPAC Name

13-amino-5,5-dimethyl-9-(2-methylphenyl)-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile

InChI

InChI=1S/C29H30N4OS/c1-16-9-7-8-10-17(16)23-19(15-30)27-32-26(31)24-18-11-5-4-6-12-22(18)35-28(24)33(27)20-13-29(2,3)14-21(34)25(20)23/h7-10,23H,4-6,11-14H2,1-3H3,(H2,31,32)

InChI Key

GSLCULXPGCZSDY-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C(=C3N=C(C4=C(N3C5=C2C(=O)CC(C5)(C)C)SC6=C4CCCCC6)N)C#N

Canonical SMILES

CC1=CC=CC=C1C2C(=C3N=C(C4=C(N3C5=C2C(=O)CC(C5)(C)C)SC6=C4CCCCC6)N)C#N

Origin of Product

United States

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